trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC16780148
Molecular Formula: C23H30O7
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30O7 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26) |
| Standard InChI Key | BWSPEBBETMTJAS-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a cyclohexane ring substituted at the trans-4 position with a phenoxycarbonyl group. This phenoxy group is further functionalized with a 6-(acryloyloxy)hexyloxy chain, imparting both rigidity and flexibility to the molecule. The molecular formula is , with a molar mass of 418.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 418.48 g/mol |
| Boiling Point | ~583.1 °C (predicted) |
| Physical State | Colorless liquid |
| CAS Number | 1173478-72-2 |
Functional Groups and Reactivity
Key functional groups include:
-
Acryloyloxy group: Enables polymerization via radical or Michael addition mechanisms.
-
Ester linkages: Susceptible to hydrolysis under acidic or basic conditions.
-
Carboxylic acid: Participates in salt formation or esterification reactions.
The compound’s reactivity is central to its utility in LCD manufacturing, where controlled polymerization aligns molecules for optical applications.
Synthesis and Chemical Reactivity
Synthesis Pathway
The synthesis involves multi-step reactions:
-
Esterification: 4-(6-Acryloyloxyhex-1-yloxy)phenol reacts with trans-4-(chlorocarbonyl)cyclohexanecarboxylic acid in the presence of triethylamine and 4-(dimethylamino)pyridine (DMAP).
-
Purification: Column chromatography isolates the product, with yields typically exceeding 70%.
Stability and Degradation
The compound is stable under inert conditions but degrades via:
-
Hydrolysis: Ester bonds break in aqueous environments, forming cyclohexanecarboxylic acid and acrylate derivatives.
-
Thermal decomposition: At temperatures above 300°C, fragmentation produces volatile organic compounds (VOCs).
Applications in Liquid Crystal Display Technology
Role in LCD Panels
As a liquid crystal monomer, this compound contributes to the nematic phase stability of LCDs. Its rod-like structure and acryloyloxy side chain facilitate:
-
Molecular alignment: Enhances response times to electric fields.
Performance Metrics
Comparative studies with similar LCMs, such as 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), highlight its superior thermal stability and lower rotational viscosity .
| Parameter | trans-4-...cyclohexanecarboxylic Acid | PCH5 |
|---|---|---|
| Nematic-Isotropic Temp | Not reported | 327.6 K |
| Melting Point | Not reported | 303 K |
| Solubility | Limited in polar solvents | Methanol-soluble |
Toxicological and Environmental Considerations
PPARγ Antagonism and Metabolic Disruption
In vitro studies using HK2 human kidney cells demonstrate that LCMs, including this compound, act as peroxisome proliferator-activated receptor gamma (PPARγ) antagonists . Key findings include:
-
Inhibition of fatty acid β-oxidation: Disrupts lipid metabolism, leading to intracellular lipid accumulation.
-
Transcriptome dysregulation: Alters expression of genes linked to AMP-activated protein kinase (AMPK) and NF-κB pathways .
Comparison with Similar Liquid Crystal Monomers
Structural Analogues
-
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): Lacks the acryloyloxy group, reducing polymerization capacity but improving solubility .
-
Methacrylate-based LCMs: Feature shorter alkyl chains, lowering thermal stability but increasing flexibility.
Functional Trade-offs
| Feature | trans-4-...cyclohexanecarboxylic Acid | PCH5 |
|---|---|---|
| Polymerization Capacity | High | None |
| Thermal Stability | Excellent | Moderate |
| Environmental Impact | Higher bioaccumulation risk | Lower toxicity |
Future Research Directions
Biomedical Applications
-
Drug delivery systems: Exploit acryloyloxy groups for covalent bonding with therapeutic agents.
-
Tissue engineering: Liquid crystal matrices could guide cell alignment in regenerative medicine.
Environmental Mitigation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume